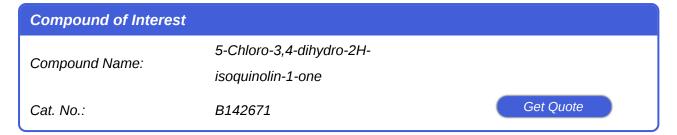


# 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one basic properties

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An In-Depth Technical Guide to 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one

This technical guide provides a comprehensive overview of the core basic properties of **5-Chloro-3,4-dihydro-2H-isoquinolin-1-one**, tailored for researchers, scientists, and drug development professionals.

#### Introduction

**5-Chloro-3,4-dihydro-2H-isoquinolin-1-one** is a heterocyclic organic compound featuring a dihydroisoquinolinone core with a chlorine substituent on the aromatic ring. This molecule is of significant interest in medicinal chemistry, primarily serving as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules.[1] Its scaffold is integral to the development of potential therapeutic agents, particularly those targeting neurological disorders and for use in drug discovery programs.[1] Research into derivatives of the parent 3,4-dihydroisoquinolin-1(2H)-one scaffold has revealed potent bioactivities, including antifungal properties, highlighting the importance of this structural motif in agrochemical and pharmaceutical development.[2]

## **Chemical and Physical Properties**

Detailed experimental data for the physical properties of **5-Chloro-3,4-dihydro-2H-isoquinolin-1-one**, such as melting point, boiling point, and density, are not readily available in



the cited literature. However, key identifiers and computed properties have been compiled below.

**Table 1: Chemical Identifiers and General Data** 

Property	Value	Reference
IUPAC Name	5-Chloro-3,4-dihydro-2H-isoquinolin-1-one	
CAS Number	129075-59-8	[1][3]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> CINO	[1]
Molecular Weight	181.62 g/mol	[1]
Canonical SMILES	C1NC(=O)C2=C(C1)C(=CC=C 2)Cl	
Primary Use	Intermediate in chemical synthesis	[1]
Storage Conditions	2-8°C, Sealed in a dry environment	[1][4]

**Table 2: Computed Physicochemical Properties** 

Property	Value	Reference
Exact Mass	181.02944 g/mol	
Topological Polar Surface Area (TPSA)	29.1 Ų	[5]
XLogP3	1.2	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	1	[5]
Rotatable Bond Count	0	[5]



### **Spectroscopic Properties**

While specific spectra for **5-Chloro-3,4-dihydro-2H-isoquinolin-1-one** are available from commercial suppliers, detailed peak assignments are not published in the reviewed literature. [6] Based on the structure and data for analogous compounds, the expected spectral characteristics are as follows:

- ¹H NMR: The spectrum would show signals for the aromatic protons on the chlorinated ring and two triplets corresponding to the adjacent methylene (-CH<sub>2</sub>-) groups in the dihydroisoquinoline core. The NH proton would likely appear as a broad singlet.
- ¹³C NMR: The spectrum would display signals for the nine carbon atoms, including the characteristic carbonyl carbon (C=O) peak in the downfield region (typically ~160-170 ppm), aromatic carbons, and two aliphatic carbons from the methylene groups.
- Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the secondary amide, C=O stretching of the lactam ring, and C-Cl stretching, as well as bands corresponding to the aromatic C-H and C=C bonds.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+)
  corresponding to the molecular weight, along with a characteristic M+2 peak with
  approximately one-third the intensity of the M+ peak, which is indicative of the presence of a
  single chlorine atom.

## **Experimental Protocols: Synthesis**

A specific, detailed experimental protocol for the synthesis of **5-Chloro-3,4-dihydro-2H-isoquinolin-1-one** is not provided in the surveyed literature. However, general and robust methods for synthesizing the 3,4-dihydroisoquinolin-1(2H)-one scaffold are well-documented. The Curtius rearrangement is a highly recommended method for the large-scale synthesis of this class of compounds.[7]

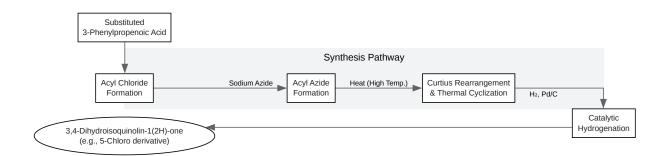
## General Protocol for Synthesis via Curtius Rearrangement

This protocol is a representative method for the synthesis of the core 3,4-dihydroisoquinolin-1(2H)-one structure, which can be adapted for the 5-chloro substituted target. The process



begins with a substituted phenylpropenoic acid, which is converted to an acyl azide, undergoes rearrangement to an isocyanate, and finally cyclizes to form the desired lactam.

- Acid to Acyl Chloride Conversion: A substituted 3-phenylpropenoic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane) to form the corresponding acyl chloride. The reaction is typically run at room temperature until completion.
- Acyl Azide Formation: The crude acyl chloride is then reacted with an azide source, such as sodium azide, in a suitable solvent system (e.g., acetone/water). This step is performed at low temperatures (e.g., 0°C) to safely generate the acyl azide intermediate.
- Curtius Rearrangement and Cyclization: The acyl azide is extracted into a high-boiling point, inert solvent (e.g., diphenyl ether). The solution is heated to a high temperature (e.g., >200°C), causing the acyl azide to undergo the Curtius rearrangement to form a styryl isocyanate intermediate. This intermediate then undergoes an intramolecular thermal cyclization to yield the 1(2H)-isoguinolinone product.
- Hydrogenation: The resulting isoquinolinone contains a double bond in the heterocyclic ring.
   To obtain the final 3,4-dihydroisoquinolin-1(2H)-one, a catalytic hydrogenation step is performed. The compound is dissolved in a solvent like ethanol or acetic acid and subjected to hydrogen gas in the presence of a catalyst, such as Palladium on carbon (Pd/C).[7]
- Purification: The final product is purified using standard laboratory techniques, such as recrystallization or column chromatography.





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Caption: General workflow for the synthesis of 3,4-dihydroisoquinolin-1-ones.

### **Biological Activity and Applications**

There is no specific biological activity or mechanism of action reported for **5-Chloro-3,4-dihydro-2H-isoquinolin-1-one** itself in the reviewed scientific literature. Its primary and significant role is that of a synthetic intermediate.[1]

The broader 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry. Derivatives synthesized from this core have shown a wide range of biological activities, including:

- Antioomycete and Antifungal Activity: A study on various derivatives of 3,4dihydroisoquinolin-1(2H)-one demonstrated significant activity against the plant pathogen Pythium recalcitrans, suggesting potential applications in agriculture.[2]
- Antitumor and Antimicrobial Agents: The core structure is found in numerous natural products and has been utilized to develop synthetic molecules with antitumor and antimicrobial properties.[2]
- Neurological Drug Development: The parent structure is often incorporated into molecules designed to target enzymes or receptors involved in neurological disorders.[1]

Therefore, the value of **5-Chloro-3,4-dihydro-2H-isoquinolin-1-one** lies in its potential to be chemically modified to produce novel derivatives with tailored pharmacological profiles for drug discovery and development.

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